molecular formula C25H26N2O4 B2659795 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1904073-25-1

1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2659795
CAS No.: 1904073-25-1
M. Wt: 418.493
InChI Key: DBKPXGUDWVQBEO-UHFFFAOYSA-N
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Description

1-{8-[3-(Benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a sophisticated chemical compound designed for pharmaceutical and life sciences research. This molecule features a complex structure that incorporates an 8-azabicyclo[3.2.1]octane scaffold, a core motif found in a range of biologically active compounds. This nortropane-based skeleton is a valuable template in medicinal chemistry, often utilized in the development of ligands that target the central nervous system . The structure is further functionalized with a pyrrolidine-2,5-dione (succinimide) moiety, a heterocycle known for its prevalence in compounds with diverse pharmacological profiles. The presence of the 3-(benzyloxy)benzoyl group adds a significant aromatic component, which can be critical for molecular recognition and binding affinity to various biological targets. The specific mechanism of action and research applications for this compound are not fully characterized in the public domain, making it a promising candidate for exploratory research. Potential areas of investigation include the development of novel receptor modulators or enzyme inhibitors. Researchers can leverage this compound as a key intermediate or a novel chemical probe for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[8-(3-phenylmethoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-23-11-12-24(29)27(23)21-14-19-9-10-20(15-21)26(19)25(30)18-7-4-8-22(13-18)31-16-17-5-2-1-3-6-17/h1-8,13,19-21H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKPXGUDWVQBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps, starting from the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically begins with an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to receptors and enzymes, modulating their activity. This interaction leads to various biological effects, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Bicyclic Core Analogs

Compounds sharing the 8-azabicyclo[3.2.1]octane core but differing in substituents:

Compound Name Substituents at 3-Position Key Features/Applications Reference
Target Compound (This Work) Pyrrolidine-2,5-dione + 3-(benzyloxy)benzoyl GPCR-targeting fragment (hypothesized)
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane 2-Pyridinylsulfanyl group Unspecified (structural analog)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone group + fluoronitrophenyl Intermediate for oxazolidinone derivatives
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridinyloxy group Salt form enhances solubility

Key Observations :

  • The target compound’s pyrrolidine-2,5-dione moiety distinguishes it from analogs with simpler substituents (e.g., pyridinyl or ketone groups).

Pyrrolidine-2,5-dione Derivatives

Compounds featuring the pyrrolidine-2,5-dione ring but lacking the bicyclic core:

Compound Name Core Structure Substituents Applications Reference
Target Compound (This Work) 8-azabicyclo[3.2.1]octane Bicyclic + aromatic ester GPCR-targeting (hypothesized)
YA1 (1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) Pyrrolidine-2,4-dione Benzyl, methyl groups Precursor for spiroisoxazolines
YA2/YA3 (Spiroisoxazoline derivatives) Spiro-fused isoxazoline Benzyl, methyl, carboxylate Synthetic intermediates

Key Observations :

  • Unlike YA1–YA3, the target compound’s bicyclic core may confer conformational rigidity, improving selectivity for biological targets .
  • The succinimide ring in the target compound is unsubstituted, whereas YA1–YA3 feature methyl or benzyl groups, altering electronic properties .

Key Observations :

  • The target compound’s 8-azabicyclo[3.2.1]octane core differs from Procymidone’s smaller bicyclo[3.1.0] system, likely influencing bioactivity .
  • Both Procymidone and the target compound contain dione rings, but the latter’s benzyloxybenzoyl group may redirect its mechanism toward mammalian targets .

Biological Activity

1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure with distinct functional groups, which may influence its interaction with biological targets. The presence of the benzyloxy and pyrrolidine moieties suggests potential for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, influencing cellular responses.

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features were evaluated for their efficacy against various bacterial strains, demonstrating promising results at low concentrations .

Anticancer Properties

Research indicates that certain derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted the cytotoxic effects of related compounds on cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityThe compound inhibited growth of Gram-positive bacteria at concentrations as low as 0.88 µg/mm².
Study BAssess anticancer effectsSignificant cytotoxicity was observed in breast cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on specific functional groups and structural configurations:

Compound Name Structural Features Biological Activity
8-Azabicyclo[3.2.1]octan-3-olHydroxyl group presentFound in natural alkaloids with mild activity
3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octaneMethyl substitution at position 8Exhibits analgesic properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-{8-[3-(benzyloxy)benzoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione?

The synthesis of structurally related 8-azabicyclo[3.2.1]octane derivatives often involves:

  • Stepwise functionalization : Coupling 3-(benzyloxy)benzoyl groups to the azabicyclo scaffold via nucleophilic substitution or amidation. Evidence from similar compounds (e.g., spirocyclic derivatives) suggests using dichloromethane or ethanol as solvents under reflux conditions .
  • Pyrrolidine-2,5-dione introduction : Reacting the azabicyclo intermediate with activated succinimide derivatives, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Spectroscopic analysis :
    • 1H/13C NMR : Confirm regiochemistry of the azabicyclo scaffold and benzyloxybenzoyl substitution. For example, aromatic protons in the 7.0–7.5 ppm range and bicyclic methylene groups at 1.5–2.5 ppm .
    • HRMS : Validate molecular weight (expected [M+H]+ ~495.2 g/mol).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., N ~5.6%) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity; retention time ~12–14 minutes .

Q. What stability considerations are critical for storage and handling?

  • Stability : The compound is chemically stable under inert atmospheres (N2/Ar) at –20°C. Avoid moisture due to potential hydrolysis of the pyrrolidine-2,5-dione moiety .
  • Decomposition risks : Elevated temperatures (>80°C) or prolonged exposure to light may degrade the benzyloxy group, generating phenolic byproducts .

Q. What safety protocols are recommended for laboratory use?

  • Acute toxicity : Limited data, but structurally similar azabicyclo compounds show LD50 >500 mg/kg (rat, oral). Assume moderate toxicity and use PPE (gloves, lab coat, goggles) .
  • Carcinogenicity : No IARC/OSHA classification for components. However, handle as a potential mutagen—use fume hoods and avoid inhalation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

  • Byproduct mitigation : Monitor intermediates for regioisomers (e.g., via LC-MS). For example, competing O- vs. N-alkylation in the benzoylation step can reduce yields by 15–20% .
  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenolysis steps (e.g., benzyl group removal). Yields vary from 60% (Pd/C, ethanol) to 75% (Ni, THF) .
  • DoE (Design of Experiments) : Optimize solvent polarity (e.g., DMF vs. DMSO) and temperature gradients using response surface methodology .

Q. How should contradictory data on physicochemical properties be resolved?

  • Missing data : The compound’s logP, solubility, and pKa are unreported. Use computational tools (e.g., ACD/Labs or ChemAxon) to predict logP ~2.8 (moderate lipophilicity) and aqueous solubility <1 mg/mL .
  • Experimental validation : Perform shake-flask assays (octanol/water partitioning) and DSC for melting point determination .

Q. What mechanistic insights can guide derivatization for enhanced bioactivity?

  • Structure-activity relationships (SAR) :
    • The 3-(benzyloxy)benzoyl group may enhance CNS penetration (logBB >0.3 predicted).
    • Modifying the pyrrolidine-2,5-dione to a thioamide (e.g., replacing carbonyl with thiocarbonyl) could improve metabolic stability .
  • In silico docking : Target tropomyosin receptor kinase (TrkA) or sigma-1 receptors, leveraging the azabicyclo scaffold’s conformational rigidity .

Q. How can researchers validate target engagement in pharmacological studies?

  • Radiolabeling : Synthesize a tritiated analog (e.g., 3H-label at the benzyloxy group) for receptor-binding assays .
  • Biophysical assays : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) with purified targets .

Q. What analytical challenges arise in quantifying degradation products?

  • LC-MS/MS pitfalls : Degradation products (e.g., hydrolyzed dione or debenzylated analogs) may co-elute. Use HILIC columns or ion-pairing reagents (e.g., TFA) to improve resolution .
  • Quantitation limits : Develop a calibration curve with synthetic standards (LOQ ~10 ng/mL) .

Methodological Notes for Data Interpretation

  • Conflicting spectral data : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals in the azabicyclo region .
  • Reproducibility issues : Document solvent lot variability (e.g., trace water in DMF) and pre-dry reagents over molecular sieves .

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